molecular formula C18H16N2O B12845748 5-[2-(Benzyloxy)phenyl]-2-pyridinamine

5-[2-(Benzyloxy)phenyl]-2-pyridinamine

Cat. No.: B12845748
M. Wt: 276.3 g/mol
InChI Key: DDCCHZTWYUSBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Benzyloxy)phenyl]-2-pyridinamine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Benzyloxy)phenyl]-2-pyridinamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Benzyloxy)phenyl]-2-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-[2-(Benzyloxy)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

    2-(Benzyloxy)phenylamine: Does not contain the pyridine ring, limiting its applications in coordination chemistry.

Uniqueness

5-[2-(Benzyloxy)phenyl]-2-pyridinamine is unique due to the presence of both the benzyloxy group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C18H16N2O/c19-18-11-10-15(12-20-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20)

InChI Key

DDCCHZTWYUSBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.